N-cyclopentyl-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound is a triazoloquinazoline derivative characterized by a complex heterocyclic core fused with a quinazoline scaffold. Key structural features include:
- Carbamoyl methyl side chain functionalized with a 4-methylbenzyl group, enhancing steric bulk and modulating solubility.
- Isopropyl substituent at position 4, influencing conformational stability.
- 1,5-dioxo moieties in the triazoloquinazoline core, which may participate in hydrogen bonding or enzymatic interactions.
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O4/c1-17(2)33-26(37)22-13-12-20(25(36)30-21-6-4-5-7-21)14-23(22)34-27(33)31-32(28(34)38)16-24(35)29-15-19-10-8-18(3)9-11-19/h8-14,17,21H,4-7,15-16H2,1-3H3,(H,29,35)(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAFBRJIGWWYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N(C3=N2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazoloquinazoline Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzamide and a triazole derivative under acidic or basic conditions.
Introduction of the Cyclopentyl Group: This step involves the alkylation of the triazoloquinazoline core with a cyclopentyl halide in the presence of a base such as potassium carbonate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-cyclopentyl-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s triazoloquinazoline core is known for its potential therapeutic properties, making it a candidate for drug development.
Pharmacology: It can be used in the study of biological pathways and mechanisms of action of various drugs.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The compound belongs to a class of nitrogen-rich heterocycles. Below is a comparative analysis with structurally related molecules:
Data Table 1: Structural and Spectroscopic Comparison
Key Observations:
Substituent positioning (e.g., isopropyl at C4 in the target vs. pentyl at C4 in compound 38) alters steric hindrance and solubility .
Spectroscopic Differentiation :
- MS/MS Fragmentation : The target compound’s fragmentation pattern would likely cluster with triazoloquinazolines (cosine score >0.8) due to shared parent ion similarities .
- NMR Shifts : Analogous to , substituents in regions analogous to "A" (positions 39–44) and "B" (positions 29–36) would show distinct chemical shifts compared to simpler triazolopyrimidines .
- IR Signatures : The 4-methylbenzyl carbamoyl group in the target compound may exhibit IR bands at ~1650–1700 cm⁻¹ (C=O stretch), differing from compound 1l’s nitrile (2230 cm⁻¹) .
Bioactivity Inference :
- Compound 38 (triazolopyrimidine) exhibits CB2 receptor affinity (Ki < 100 nM), suggesting that the target compound’s triazoloquinazoline core and carboxamide groups may similarly target enzymatic or receptor-binding sites .
- The 4-methylbenzyl substituent could enhance blood-brain barrier permeability relative to compound 1l’s polar nitrophenyl group .
Biological Activity
N-cyclopentyl-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. The structural complexity arises from the incorporation of various functional groups that enhance its interaction with biological targets.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : CHNO
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 396.49 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The quinazoline moiety is known to inhibit various enzymes and receptors that play crucial roles in cellular signaling pathways.
Target Interactions
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases and phosphodiesterases.
- Receptor Modulation : It may modulate the activity of G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The quinazoline derivatives are particularly noted for their ability to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.
Case Study: Anticancer Efficacy
In a study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells), N-cyclopentyl derivatives demonstrated:
- IC values in the micromolar range.
- Induction of apoptosis as evidenced by increased caspase activity.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Its efficacy can be attributed to the disruption of microbial cell membranes and interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Research Applications
Given its diverse biological activities, this compound holds promise for various applications:
- Drug Development : Potential lead compound for developing novel anticancer or antimicrobial agents.
- Biochemical Research : Useful in studying specific enzyme pathways and receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
